molecular formula C15H9Cl2F3N6O B2932275 N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea CAS No. 303144-55-0

N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea

Cat. No. B2932275
CAS RN: 303144-55-0
M. Wt: 417.17
InChI Key: IPQKDDGRJANOMX-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-N’-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of some quinazolinone-1, 3, 4-oxadiazole derivatives involves the reaction of 3-amino-4 (3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with 5- (4-chlorophenyl) 1, 3, 4-oxadiazole-2-thiol .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel 4,5-disubstituted thiazolyl urea derivatives, including those related to the compound , demonstrates promising antitumor activities. These compounds were synthesized through the reaction of substituted thiazoles with isocyanatobenzene, and their structures were confirmed by various analytical techniques (Ling et al., 2008).
  • Another study delves into the electronic, optical, and nonlinear optical properties of a chalcone derivative closely related to the compound. Computational approaches highlighted its potential applications in optoelectronics, with properties superior to urea, making it a candidate for device fabrication (Shkir et al., 2018).

Nonlinear Optical Properties

  • Research on a new organic material demonstrated its high second harmonic generation efficiency, outperforming urea. The crystal structure and molecular alignment contributed to its significant nonlinear optical (NLO) response, positioning it as a potential material for NLO device applications (Menezes et al., 2014).
  • A detailed quantum chemistry calculation study corroborated the high second harmonic generation efficiency of a similar compound, emphasizing its relevance in nonlinear optical applications. The research provided insights into the molecular structure, vibrational spectra, and electronic band gap, enhancing our understanding of such compounds' NLO properties (Rahmani et al., 2018).

Antimicrobial and Environmental Applications

  • Triclocarban, a compound structurally related to the one , has been identified as an antibacterial additive in personal care products. Its environmental occurrence and impact have been studied, highlighting the need for sensitive and selective analytical techniques for its detection in aquatic environments (Halden & Paull, 2004).

Antioxidant Properties

  • The synthesis and evaluation of triazole derivatives with antioxidant properties included the development of compounds incorporating the 4-chlorophenyl group. These studies contribute to the ongoing search for new antioxidant agents (Bekircan et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is not available for the specific compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its interactions with biological systems. This information is not available for the specific compound .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be investigated .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N6O/c16-9-1-3-10(4-2-9)23-14(27)24-13-22-7-26(25-13)12-11(17)5-8(6-21-12)15(18,19)20/h1-7H,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKDDGRJANOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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